6-(4-Chlorophenyl)-2-sulfanylpyridine-3-carbonitrile

Coordination chemistry Metal chelates Bidentate ligands

Sourcing reliable 6-aryl-2-mercaptonicotinonitrile building blocks with consistent reactivity often delays heterocycle library synthesis. This 4-chlorophenyl analog exists as the stable thione tautomer, ensuring predictable S-nucleophilicity for Thorpe-Ziegler cyclizations and regioselective S-glycosylation. - Enables synthesis of pyrido-thieno-pyrimidine libraries with in vitro anticancer activity (IC₅₀ comparable to doxorubicin on MCF-7: 5.95 μM vs. 6.09 μM). - Forms conserved [M(L)₂.(H₂O)₂] complexes with Cu(II), Co(II), Ni(II) via bidentate S,N-cyano coordination for systematic electronic tuning. - Electron-withdrawing 4-Cl substituent modulates tautomeric equilibrium and enables downstream Pd-catalyzed cross-coupling, unavailable with non-halogenated analogs. Supplied with Certificate of Analysis; bulk and custom synthesis inquiries welcome.

Molecular Formula C12H7ClN2S
Molecular Weight 246.72 g/mol
Cat. No. B12257499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Chlorophenyl)-2-sulfanylpyridine-3-carbonitrile
Molecular FormulaC12H7ClN2S
Molecular Weight246.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C(=S)N2)C#N)Cl
InChIInChI=1S/C12H7ClN2S/c13-10-4-1-8(2-5-10)11-6-3-9(7-14)12(16)15-11/h1-6H,(H,15,16)
InChIKeyKJASWQJUKABNAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Chlorophenyl)-2-sulfanylpyridine-3-carbonitrile: Chemical Identity & Properties


6-(4-Chlorophenyl)-2-sulfanylpyridine-3-carbonitrile (molecular formula C12H7ClN2S, molecular weight 246.72 g/mol) exists predominantly as the thione tautomer 6-(4-chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (CAS 115809-11-5) under ambient conditions . This compound belongs to the 6-aryl-2-mercaptonicotinonitrile (6-aryl-3-cyano-2(1H)-pyridinethione) class, which features a pyridine ring substituted at position 6 with an aryl group, a thiol/thione moiety at position 2, and a carbonitrile at position 3 . It is primarily utilized as a versatile synthetic building block for constructing fused heterocyclic systems with reported anticancer [1] and antimicrobial [2] applications, rather than as a standalone bioactive molecule.

Workflow Synthetic building block for fused heterocyclic systems
Reactivity Free thiol/thione enables dual S-functionalization and cyclocondensation
Handle 4-Chlorophenyl group for Pd-catalyzed cross-coupling diversification

6-(4-Chlorophenyl)-2-sulfanylpyridine-3-carbonitrile: Why Generic Analogs Fail


Substituting the 4-chlorophenyl moiety with alternative aryl groups (e.g., unsubstituted phenyl, 4-methylphenyl, 4-methoxyphenyl) fundamentally alters both the electronic and steric landscape of the 2-mercaptonicotinonitrile scaffold. The electron-withdrawing chlorine atom modulates the electron density on the pyridine ring, influencing the thiol-thione tautomeric equilibrium and, consequently, nucleophilic reactivity at the sulfur center . This electronic perturbation translates into distinct metal coordination behavior—the 4-chlorophenyl analog forms complexes with Cu(II), Co(II), and Ni(II) having stoichiometry [M(L)2.(H2O)2] via bidentate (S, N-cyano) coordination, a binding mode sensitive to aryl substituent electronics [1]. Furthermore, the chlorophenyl group serves as a synthetic handle for downstream functionalization via Pd-catalyzed cross-coupling, a capability absent in non-halogenated analogs [2]. Direct replacement without structural verification risks altered reaction yields, divergent complex speciation, or failed downstream derivatization protocols.

  • Aryl electronics Replacing 4-chlorophenyl with electron-donating groups may shift thione-thiol equilibrium and alter nucleophilic reactivity.
  • Coordination behavior Different aryl substituents can modify metal complex stability and redox properties despite conserved stoichiometry.
  • Cross-coupling loss Non-halogenated analogs lack the aryl-Cl handle for Pd-catalyzed downstream functionalization.

6-(4-Chlorophenyl)-2-sulfanylpyridine-3-carbonitrile: Differentiation Evidence


Metal Complex Coordination Mode

The 4-chlorophenyl analog (HL3) forms metal complexes of composition [M(L)2.(H2O)2] with Cu(II), Co(II), and Ni(II), coordinating through the thioenol sulfur and cyano nitrogen atoms [1]. This stoichiometry is confirmed for the analog series HL1 (6-phenyl), HL2 (6-(4-methylphenyl)), and HL3 (6-(4-chlorophenyl)), demonstrating that the 4-chlorophenyl substitution does not disrupt the bidentate coordination mode but provides an electron-withdrawing electronic environment distinct from HL1 and HL2 that can modulate complex stability and redox properties [1]. The spectral data confirm that ligand coordination mode is preserved across the series, validating the 4-chlorophenyl analog as a viable ligand for systematic electronic tuning of metal complex properties [1].

Coordination Mode
Head-to-head
[M(L)₂·(H₂O)₂] stoichiometry; bidentate S,N-cyano coordination for Cu(II), Co(II), Ni(II)
Supports electronic tuning without altering coordination geometry
IR and thermal analysis confirmed; HL1, HL2, HL3 series
Coordination chemistry Metal chelates Bidentate ligands

PASS-Predicted Activity Spectrum

PASS (Prediction of Activity Spectra for Substances) analysis of a 6-(4-chlorophenyl)-substituted pyridine-3-carbonitrile-thione derivative yields quantifiable probability scores for biological activities: Signal transduction pathways inhibitor (Pa = 0.718), Chloride peroxidase inhibitor (Pa = 0.657), Protein kinase inhibitor (Pa = 0.620), and Antimycobacterial (Pa = 0.584) [1]. These Pa (probability 'to be active') values provide a computational activity fingerprint that can be compared across the analog series; the presence of a Protein kinase inhibitor prediction (Pa = 0.620) is notable, as kinase inhibition is a validated therapeutic mechanism [1]. The 4-chlorophenyl substitution contributes to these predicted activities through combined electronic and lipophilic effects not present in unsubstituted phenyl or electron-donating aryl analogs. No comparative PASS data for the exact unsubstituted phenyl or methylphenyl analogs are available in the same study; this is a class-level inference based on the well-established influence of aryl substituents on biological target engagement [1].

Activity Prediction
Class-level
Pa = 0.718 (Signal transduction inhibitor), 0.620 (Protein kinase inhibitor), 0.584 (Antimycobacterial)
Computational prioritization for kinase inhibition screening
PASS prediction; requires experimental validation
Computational drug discovery Activity prediction Protein kinase inhibition

Anticancer Fused Heterocycle Precursor Utility

The compound 4-aryl-6-(4-chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (4a,b) serves as the direct precursor for synthesizing pyrido[3',2':4,5]thieno[3,2-d]pyrimidines (7a,b) and thieno[2,3-b:4,5-b']dipyridines (11a–c) via Thorpe-Ziegler cyclization [1]. One downstream derivative (compound 11d) exhibited IC50 values of 5.95 μM (MCF-7) and 8.48 μM (HCT 116), demonstrating superior potency to doxorubicin (IC50 = 6.09 and 8.15 μM, respectively) [1]. The 4-chlorophenyl moiety on the precursor is integral to the final compound's activity, as the aryl substituent at position 4 of the precursor influences the electronic character and steric profile of the cyclized products [1]. While direct IC50 values for the unelaborated 6-(4-chlorophenyl)-2-sulfanylpyridine-3-carbonitrile are not reported in this study, its role as a critical precursor is established. This differentiates it from non-halogenated or differently substituted 2-mercaptonicotinonitriles, which would yield structurally distinct fused products with altered biological profiles [1].

Derivative Potency
Reported
Compound 11d IC₅₀: 5.95 μM (MCF-7), 8.48 μM (HCT 116); Doxorubicin: 6.09 μM, 8.15 μM
Supports cancer cell-model endpoint review via fused heterocycle products
Precursor role; direct IC₅₀ not reported for unelaborated compound
Anticancer Fused heterocycles MCF-7 HCT 116

NLO Hyperpolarizability Enhancement

TD-DFT calculations on 6-aryl-2-thioxo-1,2-dihydropyridine-3-carbonitrile derivatives, including the 4-chlorophenyl-substituted analog, demonstrate that all studied compounds in this class exhibit higher NLO properties (first-order hyperpolarizability β and mean second-order hyperpolarizability γ) compared to the urea reference material in the gas phase . The study further reveals that NLO properties are enhanced in ethanol versus benzene solvent, and that the nature of the aryl substituent (including Cl) influences the computed hyperpolarizability values through modulation of charge transfer characteristics . Quantitative hyperpolarizability values for individual derivatives are not tabulated by substituent in the accessible abstract, but the class-level finding that all derivatives outperform the urea reference establishes the 4-chlorophenyl analog as part of a promising NLO chromophore scaffold . This evidence is class-level because specific β and γ values for the 4-chlorophenyl analog alone are not disaggregated from the series data in the available source .

NLO Potential
Class-level
Class exceeds urea reference in computed hyperpolarizability (β, γ)
May support materials science NLO chromophore screening
Individual 4-Cl analog values not disaggregated; source review
Nonlinear optics TD-DFT Hyperpolarizability

Lipophilicity & Acidity Differentiation

Predicted physicochemical properties are available for closely related S-substituted derivatives that contextualize the core scaffold's characteristics. The 4-chlorophenylsulfanyl analog (CAS 252059-05-5) has a predicted pKa of −2.32 ± 0.34 and density of 1.43 ± 0.1 g/cm³; the corresponding phenylsulfanyl analog (CAS 252058-86-9) has a predicted pKa of −2.21 ± 0.29 and density of 1.36 ± 0.1 g/cm³ . The target compound (free thiol/thione form, not S-substituted) has a molecular weight of 246.72 g/mol, which is approximately 111 g/mol lower than the S-(4-chlorophenyl) analog (357.26 g/mol) . This lower molecular weight, combined with the presence of a free thiol/thione moiety capable of hydrogen bonding and metal coordination, distinguishes it from its bulkier, less synthetically versatile S-arylated counterparts . The free thiol/thione form offers a reactive handle for S-alkylation, S-glycosylation, or metal complexation that is unavailable in the S-arylated analogs [1].

Physicochemical Profile
Reported
MW 246.72 (free thiol); ~111 g/mol lower than S-aryl analog; predicted pKa shift ~0.11 units
Free thiol enables S-functionalization not possible with S-aryl analogs
Predicted properties; verify experimentally
Physicochemical properties pKa Drug-likeness

Thione-Thiol Tautomerism & Synthetic Versatility

The compound exists in a thione-thiol tautomeric equilibrium, with the thione form (6-(4-chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile) predominating under standard conditions, as established for this compound class by theoretical and experimental studies [1]. This tautomeric duality enables two distinct reactivity modes: the thione form participates in cyclocondensation reactions (e.g., Thorpe-Ziegler cyclization to form fused thienopyridines [2]), while the thiol form undergoes S-alkylation and S-glycosylation reactions (e.g., thioglycoside synthesis with acetylated glycosyl bromides [3]). The 4-chlorophenyl substituent's electron-withdrawing character shifts the tautomeric equilibrium compared to electron-donating substituents (e.g., 4-methylphenyl), which can influence reaction rates and regioselectivity in subsequent transformations. No quantitative equilibrium constant (KT) was identified for this specific derivative in the available literature; this represents a class-level inference based on established pyridinethione tautomerism principles [1]. This dual reactivity profile contrasts with O-substituted pyridones or pre-alkylated thioethers that lack the thione-thiol equilibrium, making the free thiol/thione form a more versatile synthetic intermediate.

Tautomeric Versatility
Class-level
Thione form dominant; enables cyclocondensation and S-alkylation pathways
Dual reactivity reduces building block count in synthetic workflows
Quantitative KT not reported; class-level inference
Tautomerism Synthetic methodology Thione-thiol equilibrium

6-(4-Chlorophenyl)-2-sulfanylpyridine-3-carbonitrile: Key Application Scenarios


Anticancer Fused Heterocycle Library Synthesis

Researchers synthesizing pyrido[3',2':4,5]thieno[3,2-d]pyrimidine or thieno[2,3-b:4,5-b']dipyridine libraries via Thorpe-Ziegler cyclization should select the 4-chlorophenyl analog as the precursor of choice. Downstream products derived from this precursor have demonstrated in vitro anticancer activity against MCF-7 and HCT 116 cell lines with IC50 values comparable to doxorubicin (5.95 μM vs. 6.09 μM on MCF-7) [1]. The 4-chlorophenyl group is structurally integral to the final product; substituting with non-halogenated or differently substituted aryl precursors would yield distinct fused products with unvalidated biological profiles, compromising SAR continuity [1].

Electronic Tuning of Transition Metal Complexes

The 4-chlorophenyl analog (HL3) forms well-characterized [M(L)2.(H2O)2] complexes with Cu(II), Co(II), and Ni(II) through bidentate S,N-cyano coordination, matching the stoichiometry of the 6-phenyl (HL1) and 6-(4-methylphenyl) (HL2) analogs [2]. This conserved coordination architecture, combined with the distinct electron-withdrawing character of the 4-chlorophenyl group, enables systematic electronic tuning of metal complex properties (redox potential, stability, catalytic activity) without altering coordination geometry. Procurement of all three ligands (HL1, HL2, HL3) as a matched set allows for structure-activity relationship studies in coordination chemistry and catalysis [2].

Antimicrobial Thioglycoside Development

The free thiol/thione moiety of 6-(4-chlorophenyl)-2-sulfanylpyridine-3-carbonitrile serves as the nucleophilic anchor for regioselective S-glycosylation with acetylated glycosyl bromides, generating thioglycoside derivatives with demonstrated antimicrobial activity [3]. This reaction pathway is inaccessible to S-arylated analogs, which lack the free thiol group. The class of 2-mercaptonicotinonitrile-derived thioglycosides has shown significant antibacterial and antifungal activities, with acetylated derivatives exhibiting the most potent MIC values compared to approved drugs [3]. The 4-chlorophenyl substituent's lipophilicity may further modulate the antimicrobial profile relative to other aryl-substituted thioglycosides [3].

Computationally-Guided Kinase Inhibitor Screening

The PASS prediction profile assigns a Protein kinase inhibitor probability (Pa) of 0.620 to the 4-chlorophenyl-substituted pyridine-3-carbonitrile-thione scaffold [4]. This computational prediction, combined with the compound's favorable molecular weight (246.72 g/mol) within lead-like space , supports its prioritization as a screening candidate in kinase inhibition assays. Procurement decisions for focused kinase inhibitor libraries should favor the 4-chlorophenyl analog over electron-donating aryl variants, as the electron-withdrawing chlorine may enhance binding interactions with kinase ATP pockets through halogen bonding or hydrophobic contacts [4].

Application
Selection Property
Validation Focus
Cancer cell-model heterocycle synthesis
4-Chlorophenyl precursor for Thorpe-Ziegler cyclization
Cell viability endpoint comparison in cancer cell models
Transition metal complex electronic tuning
Conserved [M(L)₂] coordination with tunable aryl electronics
Redox and stability comparison across aryl-substituted series
Antimicrobial thioglycoside screening
Free thiol for regioselective S-glycosylation
MIC endpoint evaluation in antimicrobial assays
Kinase inhibitor screening prioritization
PASS-predicted kinase inhibition profile
Experimental kinase assay validation
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